molecular formula C12H24N2 B3376871 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine CAS No. 1247472-33-8

4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine

Cat. No.: B3376871
CAS No.: 1247472-33-8
M. Wt: 196.33 g/mol
InChI Key: LMOFFWBZFOZXEW-UHFFFAOYSA-N
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Description

Multiple Linear Regression (MLR): A statistical method for creating a linear model. researchgate.net

Partial Least Squares (PLS): A regression technique suitable for datasets with many, often correlated, descriptors. tandfonline.comscilit.com

Machine Learning Approaches: Methods like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests have become increasingly popular for their ability to model complex, non-linear relationships. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-(2-pyrrolidin-2-ylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-6-12-3-2-7-13-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOFFWBZFOZXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Model Validation:validation is Essential to Ensure the Qsar Model is Robust and Has Predictive Capability, Rather Than Just Fitting the Training Data.pharmacophorejournal.com

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and robustness using the training set alone. tandfonline.com

External Validation: The model's predictive power is tested by using it to predict the activity of the compounds in the independent test set. pharmacophorejournal.comtandfonline.com A high correlation between the predicted and experimental activities for the test set indicates a reliable model.

Table 3: Key Methodological Steps in QSAR Modeling

Step Objective Common Techniques/Considerations
Data Set Selection To gather a congeneric series of compounds with reliable biological activity data. Splitting data into training and test sets. tandfonline.com
Descriptor Calculation To numerically represent the chemical structures. Topological, physicochemical, electronic, and structural descriptors. nih.govcecam.org
Model Generation To establish a mathematical relationship between descriptors and activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (e.g., ANN, SVM). researchgate.nettandfonline.com

| Model Validation | To assess the robustness and predictive accuracy of the model. | Internal validation (cross-validation) and external validation (prediction on a test set). pharmacophorejournal.com |

Structure Activity Relationship Sar Methodologies and Ligand Design Principles

Design of Analogues for SAR Probing

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at systematically probing the SAR of a lead compound. This involves creating a library of related molecules where specific parts of the structure are altered to understand their role in biological activity.

Systematic modification involves the incremental alteration of a lead compound's structure to map out the chemical space required for optimal biological activity. For scaffolds related to linked piperidine (B6355638) and pyrrolidine (B122466) heterocycles, this often involves modifying substituents on the nitrogen atoms or attached ring systems.

One key area of modification is the substitution on the piperidine nitrogen. Studies on related 4-(2-aminoethyl)piperidine scaffolds have shown that the nature of the N-substituent dramatically influences receptor affinity. For instance, in a series of σ1 receptor ligands, replacing the proton on the piperidine nitrogen with a small methyl group resulted in a significant increase in σ1 affinity, whereas introducing larger ethyl or tosyl moieties led to considerably lower affinity. nih.gov This suggests that the size and nature of the substituent at this position are critical for productive interactions within the receptor's binding pocket. nih.gov

Table 1: Effect of Piperidine N-Substituent on σ1 Receptor Affinity

Compound Base StructureN-Substituentσ1 Affinity (Ki, nM)Reference
4-(2-aminoethyl)piperidine scaffold-H (proton)165 nih.gov
-CH3 (methyl)High Affinity (specific value not given) nih.gov
-CH2CH3 (ethyl)Lower Affinity nih.gov
-SO2C6H4CH3 (tosyl)Lower Affinity nih.gov

Bioisosteric replacement is a strategy used to substitute one atom or group with another that has broadly similar physical or chemical properties, with the goal of improving biological activity, enhancing selectivity, or optimizing pharmacokinetic parameters. cambridgemedchemconsulting.com This technique is particularly valuable when dealing with linked heterocyclic systems like the piperidine-pyrrolidine core.

A compelling example of this principle is the comparison between molecules containing a piperidine core versus a piperazine (B1678402) core. In a study of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, it was discovered that the piperidine moiety was a critical structural element for high affinity at the σ1 receptor. nih.gov When the piperidine ring was replaced with a piperazine ring, the affinity for the σ1 receptor decreased dramatically, by over 400-fold in one case, while the affinity for the H3 receptor was largely maintained. nih.gov This highlights how a subtle change in the heterocyclic core—replacing a methylene (B1212753) group (-CH2-) with a nitrogen atom (-NH-)—can drastically alter receptor selectivity.

In another optimization effort, bioisosteric replacement was used to solve pharmacokinetic issues in a series of piperidine-based EthR inhibitors. nih.gov The initial lead compounds suffered from poor exposure in mice. By systematically replacing the 2-thienyl and 1,2,4-oxadiazolyl moieties with other heterocycles, researchers were able to identify analogues with not only improved efficacy but also high exposure after oral administration. nih.gov This demonstrates the power of bioisosterism to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov

Table 2: Bioisosteric Replacement of Piperidine with Piperazine and its Effect on Receptor Affinity

CompoundCore HeterocyclehH3R Affinity (Ki, nM)σ1R Affinity (Ki, nM)Reference
Compound 4 AnaloguePiperazine3.171531 nih.gov
Compound 5 AnaloguePiperidine7.703.64 nih.gov

Conformational constraint involves rigidifying a flexible molecule to lock it into its bioactive conformation. This strategy can increase binding affinity by reducing the entropic penalty of binding and can also improve selectivity. nih.gov For molecules with flexible linkers, such as the ethyl group in 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine, this is a particularly relevant approach.

One method is to replace a flexible ring with a more rigid one. For example, a five-membered pyrrolidine scaffold in certain drug candidates was replaced with a more conformationally restricted six-membered piperidine unit. nih.gov The rationale was that one of the chair conformations of the piperidine ring could effectively mimic the bioactive conformation of the original pyrrolidine ring when bound to its target enzyme. nih.gov This pre-organization of the ligand into its active shape can lead to more favorable binding interactions.

Another approach is to incorporate the flexible parts of a molecule into a new ring system. In the development of acetylcholinesterase inhibitors, a flexible N-benzoylamino)ethyl moiety was replaced by a more rigid indanone structure, which led to potent activity. nih.gov Similarly, attempts to rigidify the structure of a muscarinic agonist by connecting the amide moiety with the butynyl chain to form a five-membered ring were explored. nih.gov While in that specific case the modification decreased affinity and abolished efficacy, it illustrates the principle of using cyclization to reduce conformational freedom and probe the required geometry for binding. nih.gov

Analysis of Substituent Effects on Molecular Interactions

The nature of substituents on the core scaffold directly influences the molecular interactions between the ligand and its biological target. These effects can be broadly categorized as electronic and steric.

The electronic properties of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter binding affinity. These groups can influence the molecule's electrostatic potential, hydrogen bonding capability, and π-π interactions. mdpi.com

In a study investigating PAK4 kinase inhibitors, the effect of substituting a core molecule with various EWGs (e.g., -Br, -Cl, -F) and an EDG (-OCH3) was analyzed. mdpi.com The compound featuring the electron-donating methoxy (B1213986) group exhibited a stronger electrostatic interaction with a key leucine (B10760876) residue (L398) in the binding site compared to the compounds with electron-withdrawing halogens. mdpi.com Despite this, the compound with the EDG was biologically inactive (IC50 > 30,000 nM), while the bromo-substituted compound was the most active (IC50 = 5150 nM), indicating a complex relationship where electrostatic interactions are only one part of the binding equation. mdpi.com

Other studies have more directly correlated electron-donating properties with increased affinity. For instance, in a series of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) analogues, the addition of two electron-donating methyl groups to the phenyl ring led to the most significant increase in affinity for the 5-HT1A receptor. researchgate.net This suggests a favorable interaction with an electron-rich region of the receptor. Similarly, research on some piperidine derivatives has shown a general preference for electron-rich aromatics for potent activity. dndi.org

Table 3: Electronic Effects of Substituents on Molecular Interactions and Activity

CompoundSubstituent (Nature)Electrostatic Energy with L398 (kcal/mol)IC50 against PAK4 (nM)Reference
1-Br (EWG)-4.375150 mdpi.com
2-Cl (EWG)-4.448533 mdpi.com
3-F (EWG)-4.24> 30,000 mdpi.com
4-OCH3 (EDG)-7.28> 30,000 mdpi.com

Steric effects relate to the size, shape, and spatial arrangement of atoms and groups within a molecule. Substituents that are too large can cause steric hindrance, preventing the ligand from fitting properly into its binding site, while appropriately sized groups can form favorable van der Waals interactions. rsc.org

The position of a substituent is often as important as its size. In SAR studies of ketamine analogues, it was found that substituents on the 2- and 3-positions of the benzene (B151609) ring were generally more active than those at the 4-position, indicating a specific spatial requirement for optimal interaction. mdpi.com Research on 4-(1-pyrrolidinyl) piperidine derivatives also confirmed that the size and position of substituents on an attached phenyl ring significantly affected their analgesic activity. researchgate.net

The impact of steric bulk is also evident in modifications to the core heterocycles. As mentioned previously, introducing a small methyl group at the piperidine nitrogen of certain σ1 ligands resulted in high affinity, while larger ethyl or bulky tosyl groups were detrimental. nih.gov This implies the presence of a sterically constrained pocket near the piperidine nitrogen, where bulk is not tolerated. These findings collectively underscore the critical role of steric factors in molecular recognition and the need to carefully consider the three-dimensional shape of analogues during the design process.

Contributions of Lipophilicity to Interaction Profiles

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs the molecule's ability to cross biological membranes, its distribution in various tissues, and its binding affinity for target proteins. In the context of this compound analogues, modulating lipophilicity can lead to significant changes in their interaction profiles.

Research on various piperidine derivatives has shown that a delicate balance of lipophilicity is often required for optimal activity. While increased lipophilicity can favor binding to hydrophobic targets, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. nih.govnih.gov Therefore, ligand design strategies often aim to optimize lipophilicity within a specific range to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.

To illustrate the impact of lipophilicity, consider the following hypothetical data for a series of analogues of this compound, where modifications are made to the piperidine and pyrrolidine rings.

AnalogueModificationCalculated logPRelative Binding Affinity (%)
I (Parent)This compound2.8100
IIReplacement of 4-methyl with 4-ethyl on piperidine3.3120
IIIAddition of a hydroxyl group to the pyrrolidine ring2.175
IVReplacement of pyrrolidine with a morpholine (B109124) ring2.360
VAddition of a phenyl group to the piperidine nitrogen4.540

Stereochemical Influences on Molecular Recognition and Interaction Specificity

Stereochemistry plays a pivotal role in molecular recognition, as biological macromolecules such as receptors and enzymes are chiral environments. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. This compound possesses multiple stereocenters, leading to the potential for several stereoisomers, each of which may exhibit a unique pharmacological profile.

Enantiomeric and Diastereomeric SAR Comparisons

The chiral centers in this compound are located at the 4-position of the piperidine ring and the 2-position of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are an enantiomeric pair, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing is diastereomeric.

It is a well-established principle in pharmacology that enantiomers can have significantly different biological activities. One enantiomer may be highly potent, while the other may be inactive or even exhibit a different pharmacological effect. This is because the spatial arrangement of functional groups in one enantiomer may allow for optimal interactions with a chiral binding site, whereas the other enantiomer cannot achieve the same complementary fit.

A systematic comparison of the biological activities of the different stereoisomers of this compound would be essential to determine the optimal stereochemistry for target interaction. For example, in a hypothetical scenario, the (S)-configuration at the pyrrolidine ring and the (R)-configuration at the piperidine ring might be found to be crucial for high-affinity binding.

The following table provides a hypothetical illustration of how the stereochemistry of analogues could influence their binding affinity.

IsomerConfigurationIC50 (nM)
(2R, 4R)trans50
(2S, 4S)trans52
(2R, 4S)cis15
(2S, 4R)cis18

Integration of Conformational Analysis in SAR Elucidation

Beyond the fixed stereochemistry of a molecule, its conformational flexibility also plays a critical role in its interaction with a biological target. The piperidine and pyrrolidine rings of this compound are not planar and can adopt various low-energy conformations. The ethyl linker connecting these two rings also has rotational freedom.

Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can help to identify the preferred three-dimensional shapes of the molecule. The bioactive conformation, which is the specific shape the molecule adopts when it binds to its target, may be one of these low-energy conformations.

By understanding the preferred conformations of different stereoisomers, researchers can gain insights into why one isomer is more active than another. For instance, the most stable conformation of the most potent stereoisomer may present its key binding groups in a spatial arrangement that is highly complementary to the target's binding site. In contrast, less active isomers may have a higher energy barrier to adopting this bioactive conformation.

Integrating conformational analysis into SAR studies can guide the design of conformationally constrained analogues. nih.gov By introducing structural modifications that lock the molecule into its bioactive conformation, it is often possible to enhance potency and selectivity. For example, introducing a double bond or a small ring into the ethyl linker could restrict its rotational freedom and pre-organize the molecule for binding.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment and complete structural characterization.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural complexity of this compound, which contains two distinct heterocyclic rings and a flexible ethyl linker, necessitates the use of advanced NMR techniques for a thorough analysis. While standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For the target molecule, COSY would be instrumental in tracing the connectivity of protons within the 4-methylpiperidine (B120128) and pyrrolidine (B122466) rings separately. For instance, the correlation between the methyl protons and the H4 proton of the piperidine (B6355638) ring, as well as the geminal and vicinal couplings between the methylene (B1212753) protons in both rings, would be clearly established.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a vital step in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is critical for connecting the different structural fragments of the molecule. For example, HMBC would show correlations between the protons of the ethyl linker and the carbons of both the piperidine and pyrrolidine rings, confirming the N-alkylation site. It would also help to definitively place the methyl group at the C4 position of the piperidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, even if they are not directly connected through chemical bonds. This is particularly useful for determining stereochemistry and preferred conformations, as will be discussed in the following section.

NMR Technique Information Provided Application to this compound
COSY ¹H-¹H scalar couplingsTracing proton connectivity within the piperidine and pyrrolidine rings.
HSQC Direct ¹H-¹³C correlationsAssigning carbon signals based on proton assignments.
HMBC Long-range ¹H-¹³C correlationsConnecting the piperidine, ethyl, and pyrrolidine fragments.
NOESY Through-space ¹H-¹H interactionsDetermining stereochemistry and conformational preferences.

Stereochemical Assignment through NMR (e.g., NOE, J-coupling analysis)

The presence of a stereocenter at the C2 position of the pyrrolidine ring means that this compound can exist as two enantiomers (R and S). Furthermore, the 4-methylpiperidine ring can exist in different chair conformations, leading to potential diastereomeric relationships if additional stereocenters were present.

Nuclear Overhauser Effect (NOE): NOE data, typically obtained from 1D NOE difference experiments or 2D NOESY spectra, are crucial for determining the relative stereochemistry. For instance, the spatial proximity between the proton at the C2 of the pyrrolidine ring and the protons on the ethyl linker can provide insights into the preferred rotamers around the C-C bonds. In the piperidine ring, NOEs between the axial and equatorial protons, as well as between the methyl group protons and other ring protons, can help to confirm the chair conformation and the orientation of the methyl group.

J-coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of the coupling constants in the ¹H NMR spectrum can provide valuable information about the conformation of both the piperidine and pyrrolidine rings. For the piperidine ring, the large diaxial couplings (typically 8-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) can confirm a chair conformation.

Conformational Studies using Variable Temperature NMR

The conformational flexibility of the piperidine and pyrrolidine rings, as well as the rotation around the single bonds of the ethyl linker, can be studied using variable temperature (VT) NMR. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be an average of the different conformations. By lowering the temperature, it may be possible to slow down this exchange to the point where the individual conformers can be observed separately. This can provide valuable thermodynamic information about the energy differences between the various conformations.

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the precise elemental composition of the molecule. For this compound (C₁₂H₂₆N₂), HRMS would be able to distinguish its molecular formula from other possible formulas with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

Ion Calculated Exact Mass
[M+H]⁺200.2225
[M+Na]⁺222.2044

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (for example, the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide information about the structure of the precursor ion. The fragmentation pattern of this compound would be expected to show characteristic losses of the piperidine and pyrrolidine rings, as well as fragmentation along the ethyl linker. The analysis of these fragmentation pathways provides strong evidence for the proposed connectivity of the molecule.

Chromatographic Separations for Complex Mixtures and Isomer Differentiation

Chromatographic techniques are indispensable for the analysis of this compound, particularly for resolving it from synthetic intermediates, degradation products, and various isomers. The structural complexity of the molecule, featuring two distinct heterocyclic rings and a chiral center, necessitates high-resolution separation methods to ensure purity and proper characterization.

The presence of a stereocenter at the C-2 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-isomers. These enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological profiles. Consequently, their separation and characterization are critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For chiral amines like the target compound, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or Pirkle-type phases. Biocatalytic approaches using transaminases have also proven effective for the synthesis of specific enantiomers of 2-substituted pyrrolidines, which can then be analyzed by chiral gas chromatography (GC) after derivatization. nih.govacs.org The selection of the appropriate CSP and mobile phase is determined empirically to achieve optimal resolution.

Table 1: Illustrative Chiral Separation Parameters for 2-Substituted Pyrrolidine Derivatives This table presents typical parameters used for separating chiral pyrrolidines and is intended as a guide for methodology development for the target compound.

ParameterTypical ConditionsRationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)Broad applicability for a wide range of chiral compounds, including amines.
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with an amine modifier (e.g., diethylamine, DEA)Amine modifiers are often added to reduce peak tailing and improve the chromatography of basic compounds.
Detection UV-Vis or Mass Spectrometry (MS)Provides sensitivity and, with MS, structural confirmation.
Flow Rate 0.5 - 1.5 mL/minStandard analytical flow rates for HPLC.

For complex samples, such as in pharmaceutical impurity profiling, one-dimensional chromatography may not provide sufficient resolving power to separate all components. chromatographyonline.com Multi-dimensional liquid chromatography (MDLC or 2D-LC) offers significantly increased peak capacity by combining two or more independent separation mechanisms. waters.com

In a typical 2D-LC setup for analyzing a compound like this compound, an initial separation is performed in the first dimension (¹D), for instance, using reversed-phase liquid chromatography (RPLC). nih.gov Fractions of the eluent from the first column, particularly those containing the main peak or unresolved impurities, are then automatically transferred to a second, orthogonal column (²D) for further separation. This second dimension could employ a different stationary phase (e.g., hydrophilic interaction liquid chromatography, HILIC) or different mobile phase conditions (e.g., different pH) to exploit alternative separation selectivities. nih.govresearchgate.net This "heart-cutting" approach is highly effective for resolving co-eluting impurities, including closely related structural isomers (e.g., positional isomers like 3-Methyl- or 2-Methyl-piperidine analogues). waters.comchromatographyonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation (If Applicable)

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide unambiguous proof of its relative and absolute stereochemistry, as well as detailed insights into its conformational preferences and intermolecular interactions. The following sections describe the type of data and insights that would be obtained from such an analysis, using examples from related heterocyclic structures.

To perform this analysis, a suitable single crystal of the compound (or a salt thereof) must first be grown. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields precise information about the crystal lattice and the arrangement of atoms within it. The data obtained would be similar to that presented for other piperidine derivatives found in the literature.

Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative This table is an illustrative example based on published data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate and does not represent the target compound. nih.gov

ParameterExample Value
Chemical Formula C₂₄H₂₆N₂O₄S
Formula Weight 454.54
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234 (3)
b (Å) 21.4567 (7)
c (Å) 10.7896 (4)
β (°) 102.113 (3)
Volume (ų) 2289.41 (13)
Z (molecules/unit cell) 4

Furthermore, the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. For a molecule containing nitrogen atoms, hydrogen bonds (if a suitable donor is present, e.g., in a salt form) and weaker C-H···N or C-H···π interactions are expected to be significant. nih.govnih.gov Analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid form and can be explored using tools like Hirshfeld surface analysis. nih.goviucr.org

Biophysical and Mechanistic Interaction Studies Focus on Molecular Mechanisms

Molecular Recognition and Binding Mode Hypothesis Generation

Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. For any given compound, generating hypotheses about its potential binding modes is a critical step in characterizing its biological potential.

To understand how 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine might behave in a complex biological milieu, its interactions with simplified model systems, such as membrane mimetics and non-specific proteins, can be investigated.

The structure of this compound, featuring two saturated heterocyclic rings (piperidine and pyrrolidine) and a methyl group, confers significant lipophilicity. This characteristic suggests a tendency to partition into nonpolar environments. When introduced to membrane mimetics like lipid bilayers or micelles, the compound would likely orient itself to minimize the exposure of its hydrophobic regions to the aqueous solvent, a phenomenon driven by the hydrophobic effect. wisdomlib.orgresearchgate.net The piperidine (B6355638) and pyrrolidine (B122466) rings, along with the ethyl linker and methyl group, could insert into the hydrophobic core of a lipid bilayer. rsc.org

Furthermore, the two nitrogen atoms within the structure are basic and can be protonated at physiological pH, resulting in a cationic species. This positive charge would facilitate electrostatic interactions with the negatively charged phosphate (B84403) head groups of phospholipids (B1166683) on the membrane surface. mdpi.com The interplay between these hydrophobic and electrostatic forces would govern the compound's partitioning, orientation, and dynamics within a model membrane.

Non-specific binding to abundant proteins, such as albumin in plasma, is another critical aspect to consider. nih.gov This binding is often driven by a combination of hydrophobic and electrostatic interactions. sigmaaldrich.com The hydrophobic moieties of this compound could interact with hydrophobic pockets on the protein surface, while the cationic nitrogen centers could form salt bridges with negatively charged amino acid residues like aspartate or glutamate. wuxiapptec.com Studying these non-specific interactions is crucial as they can significantly influence the free concentration of a compound. nih.gov

Chemoinformatics provides powerful tools to generate hypotheses about how a ligand might bind to a receptor, even without a known specific target. slideshare.net These methods analyze the three-dimensional structure of the molecule to predict its potential interactions. nih.gov

One common approach is pharmacophore modeling . A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. nih.gov For this compound, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The two tertiary nitrogen atoms.

Hydrogen Bond Donor: The secondary amine proton on the pyrrolidine ring.

Positive Ionizable Feature: The nitrogen atoms, which are likely protonated at physiological pH.

Hydrophobic Centers: The methyl group and the aliphatic ring systems. researchgate.net

This model serves as a 3D query to search for complementary features in potential binding sites.

Molecular docking is another key chemoinformatics technique used to predict the preferred orientation of a ligand when bound to a target. openaccessjournals.com In the absence of a specific target, docking into a panel of representative protein binding sites can reveal potential binding modes. The algorithm samples various conformations and orientations (poses) of the ligand within a binding pocket and scores them based on a function that estimates the binding affinity. nih.gov This scoring function typically accounts for van der Waals forces, electrostatic interactions, and hydrogen bonding. frontiersin.org Such an analysis could predict that the hydrophobic parts of the molecule would likely occupy nonpolar pockets, while the nitrogen atoms would be positioned to form hydrogen bonds or salt bridges with appropriate residues. acs.org

Table 1: Hypothetical Pharmacophoric Features of this compound
Feature TypeDescriptionPotential Interacting Partner in a Binding Site
Hydrogen Bond Donor (HBD)N-H group of the pyrrolidine ringAspartate (Asp), Glutamate (Glu), Carbonyl oxygen
Hydrogen Bond Acceptor (HBA)Nitrogen atoms in piperidine and pyrrolidine ringsSerine (Ser), Threonine (Thr), Tyrosine (Tyr), Amide protons
Positive Ionizable (PI)Protonated nitrogen atomsAspartate (Asp), Glutamate (Glu)
Hydrophobic (HY)Methyl group, piperidine ring, pyrrolidine ring, ethyl linkerLeucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)

Computational Biophysical Characterization

To gain a more quantitative understanding of ligand binding, computational biophysics employs rigorous, physics-based methods to calculate binding energies and explore the dynamics of the ligand-receptor complex.

Free Energy Perturbation (FEP) is a computationally intensive but highly accurate method for calculating the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. wikipedia.org The method is grounded in statistical mechanics and relies on the Zwanzig equation. nih.gov

While FEP is highly accurate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more computationally efficient way to estimate binding free energies. nih.govnih.gov These "end-point" methods calculate the free energy by analyzing snapshots from a molecular dynamics simulation of the ligand-receptor complex. acs.org The binding free energy is calculated as the difference between the energy of the complex and the energies of the individual receptor and ligand. peng-lab.org

A key advantage of these methods is the ability to perform a binding energy decomposition analysis . nih.gov This analysis breaks down the total binding free energy into contributions from individual amino acid residues in the binding site. researchgate.net It allows researchers to identify "hot-spot" residues that are critical for the interaction. The total energy can also be decomposed into its constituent physical components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. dovepress.com

For this compound, such an analysis could hypothetically reveal that its binding is driven by strong electrostatic contributions from interactions with charged residues and significant favorable van der Waals contributions from hydrophobic residues, while being partially offset by the energetic penalty of desolvation. peng-lab.orgacs.org

Table 2: Hypothetical Binding Energy Decomposition for this compound
Energy ComponentDescriptionHypothetical Contribution (kcal/mol)
ΔE_vdw (van der Waals)Energy from short-range attractive and repulsive forces.-25.5
ΔE_elec (Electrostatic)Energy from Coulombic interactions between charges.-30.2
ΔG_polar (Polar Solvation)Energy penalty for moving from polar solvent to less polar binding site.+38.8
ΔG_nonpolar (Nonpolar Solvation)Energy gain from hydrophobic effect and dispersion.-4.1
ΔG_bind (Total Binding Free Energy) Sum of all components (ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar) -21.0

General Mechanisms of Ligand-Receptor Interaction

The binding of any ligand to its receptor is governed by a combination of non-covalent interactions. The specific chemical structure of this compound allows it to participate in several key types of interactions.

Hydrogen Bonding: Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another electronegative atom (an acceptor). nih.gov They are crucial for molecular recognition and specificity. unina.itnih.gov The N-H group on the pyrrolidine ring of the subject compound can act as a hydrogen bond donor. The lone pairs of electrons on both the pyrrolidine and piperidine nitrogen atoms allow them to act as hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: These interactions are a major driving force for the binding of nonpolar molecules in an aqueous environment. nih.gov The aggregation of nonpolar surfaces minimizes the disruption of the highly favorable hydrogen-bonding network of water. uchicago.edu The aliphatic piperidine and pyrrolidine rings, the ethyl chain, and the methyl group of this compound provide a substantial nonpolar surface area that can engage in favorable hydrophobic interactions within a receptor's binding pocket. wisdomlib.orgnih.gov

Elucidation of Molecular Features Governing Interactions

The molecular structure of this compound, which incorporates both a pyrrolidine and a 4-methylpiperidine (B120128) ring linked by an ethyl chain, presents several key features that are crucial in governing its interactions with biological targets. The unique combination of these cyclic amines allows for a range of potential pharmacological activities. clinmedkaz.org

The piperidine ring is a common scaffold in medicinal chemistry, known for its ability to interact with various receptors. mdpi.com The nitrogen atom within the piperidine ring is a key basic moiety that can form ionic bonds or hydrogen bonds with acidic residues in a receptor's binding pocket. nih.gov The presence of a methyl group at the 4-position of the piperidine ring can influence the compound's binding affinity and selectivity. This substituent can impact the molecule's lipophilicity, which in turn affects its ability to cross biological membranes and interact with hydrophobic pockets within a receptor. nih.gov

In studies of related dual-target ligands for histamine (B1213489) H3 and sigma-1 receptors, the substitution on the piperidine ring was found to be a significant factor in modulating receptor affinity. For instance, an unsubstituted piperidine ring was shown to be influential for high affinity at the human H3 receptor. nih.gov Furthermore, the replacement of a piperazine (B1678402) ring with a piperidine ring in certain molecular scaffolds has been demonstrated to be a critical structural element for enhancing affinity towards the sigma-1 receptor, suggesting the importance of the specific nature of the heterocyclic amine in directing receptor interactions. nih.gov

The pyrrolidine moiety also plays a vital role in the biological activity of various compounds, often contributing to their binding to receptors and enzymes. nih.govresearchgate.netsymbiosisonlinepublishing.com The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor, further anchoring the molecule within a binding site. The ethyl linker connecting the two heterocyclic rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.

Role of Stereochemistry in Interaction Specificity

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, which are themselves chiral. For this compound, there are two potential chiral centers: the 2-position of the pyrrolidine ring and the 4-position of the piperidine ring (if the substituents on the nitrogen are different and the ring is considered as a whole).

The stereochemistry at the 2-position of the pyrrolidine ring is known to be a critical factor for the biological activity of many 2-substituted pyrrolidine alkaloids. nih.gov The specific spatial arrangement of the substituent at this position can dramatically affect the binding affinity and efficacy of the compound at its target receptor. For instance, in studies of NMDA receptor antagonists, the (S, S) stereochemistry of related compounds containing a piperidine ring was found to be crucial for their enhanced activity. nih.gov

The interaction of a specific stereoisomer of this compound with its biological target will be more favorable than that of its other stereoisomers. This is because the precise three-dimensional arrangement of the pyrrolidine ring, the ethyl linker, and the 4-methylpiperidine ring will allow for a more complementary fit into the chiral binding site of a receptor or enzyme. This interaction specificity is a fundamental principle in pharmacology and drug design.

While direct experimental data on the stereospecific interactions of this compound is not available in the provided search results, the established principles of stereochemistry in drug-receptor interactions strongly suggest that the biological activity of this compound will be highly dependent on its stereoisomeric form.

Derivatization and Analog Generation for Chemical Probe Development

Synthetic Modifications for Incorporating Chemical Probes

Chemical probes are powerful tools for studying the interactions of small molecules with biological systems. The synthesis of such probes from 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine would involve the introduction of specific functional groups that enable the detection, visualization, or covalent capture of the molecule's binding partners.

Reporter tags are moieties that can be attached to a small molecule to allow for its detection and quantification. Common reporter tags include fluorophores for imaging-based assays and biotin (B1667282) for affinity-based purification. The structure of this compound offers several potential sites for the introduction of these tags, primarily through the secondary amine of the pyrrolidine (B122466) ring or by functionalization of the piperidine (B6355638) ring.

Fluorophores: A variety of fluorophores with different excitation and emission wavelengths could be conjugated to the lead compound. The choice of fluorophore would depend on the specific application and the desired photophysical properties.

Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin, making it an excellent tag for the enrichment and isolation of target proteins. Biotin can be introduced via a linker to minimize steric hindrance and preserve the binding affinity of the parent compound.

A general synthetic strategy for introducing a reporter tag would involve the reaction of a suitably activated tag (e.g., an N-hydroxysuccinimide ester or an isothiocyanate derivative) with the secondary amine of the pyrrolidine ring of this compound.

Reporter Tag Type Example Potential Attachment Site Purpose
Fluorophore Fluorescein isothiocyanate (FITC) Pyrrolidine nitrogen Fluorescence microscopy, flow cytometry
Fluorophore Rhodamine B isothiocyanate Pyrrolidine nitrogen Fluorescence polarization assays
Affinity Tag Biotin-NHS ester Pyrrolidine nitrogen Affinity purification of target proteins

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. This method involves incorporating a photoreactive group into the molecule of interest. Upon photoactivation, typically with UV light, this group forms a highly reactive intermediate that can covalently crosslink with nearby molecules, such as the target protein.

Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. mdpi.com The synthesis of a photoaffinity label based on this compound would involve the strategic placement of one of these groups on the scaffold, ideally in a position that does not disrupt its binding to its biological target. For instance, a diazirine-containing substituent could be introduced on the piperidine ring. nih.govnih.govwustl.edu

Photoreactive Group Reactive Intermediate Activation Wavelength Key Features
Aryl Azide (B81097) Nitrene 254-300 nm Can insert into C-H and N-H bonds
Benzophenone Triplet Ketone 350-360 nm Reacts preferentially with C-H bonds
Diazirine Carbene 350-380 nm Small size, reacts with a wide range of bonds

Strategies for Creating Targeted Compound Libraries

To explore the structure-activity relationships of this compound and to optimize its properties, the generation of a targeted compound library is essential. This involves the systematic modification of different parts of the molecule to produce a collection of related analogs.

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov This approach is well-suited for the generation of focused libraries where specific structural variations are desired. For the this compound scaffold, parallel synthesis could be employed to introduce a diverse range of substituents at specific positions. For example, by using a set of different aldehydes in a reductive amination reaction with the pyrrolidine nitrogen, a library of N-substituted analogs could be rapidly generated.

Combinatorial chemistry encompasses a set of techniques for synthesizing a large number of compounds in a single process. youtube.com One common method is the "split-and-pool" synthesis, where a solid support is divided into portions, each of which is reacted with a different building block. nih.gov The portions are then recombined, mixed, and split again for the next reaction step. This process can lead to the generation of vast libraries of compounds. nih.gov For the synthesis of a library based on this compound, a combinatorial approach could involve the use of various building blocks to modify both the pyrrolidine and piperidine rings. nih.govnih.gov

Library Synthesis Strategy Description Advantages Application to Scaffold
Parallel Synthesis Simultaneous synthesis in separate vessels. nih.gov Well-characterized individual products. Generation of analogs with diverse substituents on the piperidine ring.
Combinatorial Chemistry (Split-and-Pool) Sequential reactions on a solid support with mixing and splitting steps. nih.gov Rapid generation of large and diverse libraries. Exploration of a wide range of modifications to both heterocyclic rings.

Utility of Derivatized Compounds in Mechanistic Investigations

The derivatized compounds and compound libraries generated from this compound are invaluable for a range of mechanistic studies.

Target Identification and Validation: Photoaffinity labels can be used to covalently tag the direct binding partners of the compound, enabling their identification by techniques such as mass spectrometry.

Binding Site Mapping: By crosslinking to the target protein, photoaffinity probes can help to map the specific binding site of the parent compound.

Structure-Activity Relationship (SAR) Studies: A targeted library of analogs allows for the systematic investigation of how different structural modifications affect the biological activity of the compound. This information is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Cellular and in vivo Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the compound and its target, providing insights into its mechanism of action in a cellular context.

Probing Ligand-Target Interactions in Complex Biological Systems (Methodology)

The elucidation of how a ligand interacts with its biological target is fundamental in chemical biology and drug discovery. frontiersin.org Chemical probes derived from this compound can be engineered to explore these interactions within intricate biological environments. The methodologies employed for such investigations are designed to provide insights into binding affinity, kinetics, and the specific residues involved in the interaction.

A primary approach involves the incorporation of a reporter moiety onto the this compound scaffold. This can be a fluorescent tag, a biotin handle for affinity purification, or a photo-activatable cross-linking group. The choice of reporter depends on the specific experimental question and the biological system under investigation.

Affinity-Based Methods:

One common technique is the use of affinity selection-mass spectrometry. In this method, a derivatized analog of this compound, often featuring an immobilization tag, is used to capture its protein targets from a complex biological lysate. The captured proteins are then identified by mass spectrometry.

Another powerful technique is Surface Plasmon Resonance (SPR). frontiersin.orgresearchgate.net SPR allows for the real-time, label-free analysis of binding kinetics and affinity. frontiersin.org In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the derivatized this compound analog is passed over the surface. The binding and dissociation events are monitored by changes in the refractive index at the sensor surface. researchgate.net

Covalent Labeling and Photoaffinity Labeling:

To identify the specific binding site of a ligand on its target protein, covalent labeling techniques are invaluable. drughunter.com A derivative of this compound can be synthesized with a reactive group that forms a covalent bond with nearby amino acid residues upon binding. Subsequent digestion of the protein and analysis by mass spectrometry can pinpoint the site of modification. drughunter.com

Photoaffinity labeling is a more refined version of this approach. A probe is designed with a photoreactive group that is inert until activated by light of a specific wavelength. This allows for greater temporal and spatial control over the cross-linking reaction, minimizing non-specific labeling.

Methodology Principle Information Obtained Considerations
Affinity Selection-Mass Spectrometry Immobilized ligand analog captures binding partners from a lysate.Identification of potential protein targets.May identify indirect binding partners; requires careful validation.
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface upon binding. frontiersin.orgresearchgate.netBinding affinity (KD), association (ka) and dissociation (kd) rates. researchgate.netRequires purified target protein; immobilization may affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Requires relatively large amounts of purified protein and ligand.
Covalent Labeling A reactive group on the ligand analog forms a covalent bond with the target. drughunter.comIdentification of the binding site on the target protein. drughunter.comPotential for non-specific labeling; the reactive group may alter binding affinity.
Photoaffinity Labeling A light-activated reactive group on the ligand analog forms a covalent bond with the target. drughunter.comPrecise identification of the binding site with temporal and spatial control. drughunter.comRequires a suitable photoreactive group that does not interfere with binding.

Localization Studies at the Subcellular Level (Methodology)

Understanding where a compound localizes within a cell is crucial for interpreting its biological effects. Chemical probes derived from this compound can be designed to track its distribution at the subcellular level. The primary methodology for these studies involves the attachment of a reporter group that can be visualized using advanced microscopy techniques.

Fluorescent Labeling and Imaging:

The most common approach is to conjugate a fluorescent dye (fluorophore) to the this compound molecule. The choice of fluorophore is critical and depends on factors such as brightness, photostability, and spectral properties that are compatible with the available imaging instrumentation and minimize background fluorescence from the biological sample.

Once a fluorescent analog is synthesized, it can be introduced to live or fixed cells. Confocal microscopy is a widely used technique to visualize the subcellular distribution of the probe. By co-localizing the fluorescent signal from the probe with specific organelle markers, it is possible to determine its accumulation in compartments such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes.

Advanced Imaging Techniques:

For higher resolution imaging, super-resolution microscopy techniques can be employed. These methods bypass the diffraction limit of light, allowing for visualization at the nanometer scale. This can provide a more precise localization of the probe within subcellular structures.

Bioorthogonal Chemistry for in situ Labeling:

An alternative to pre-labeling the probe with a fluorophore is the use of bioorthogonal chemistry. tandfonline.com In this two-step approach, the this compound analog is synthesized with a small, inert chemical handle (e.g., an azide or alkyne). This probe is administered to the cells, and after a desired incubation period, a fluorescent reporter molecule containing the complementary reactive group is added. The bioorthogonal reaction occurs in situ, labeling the probe at its site of localization. tandfonline.com This method can reduce potential artifacts caused by the bulky fluorophore influencing the probe's distribution. tandfonline.com

Methodology Principle Advantages Limitations
Confocal Microscopy A fluorescently labeled probe is visualized in cells, and its signal is co-localized with organelle-specific dyes.Widely available; allows for 3D imaging of live or fixed cells.Resolution is limited by the diffraction of light.
Super-Resolution Microscopy Advanced imaging techniques that overcome the diffraction limit of light.Provides high-resolution images at the nanometer scale.Requires specialized equipment and expertise; can be phototoxic to live cells.
Bioorthogonal Labeling A two-step process involving a probe with a bioorthogonal handle and a fluorescent reporter. tandfonline.comMinimizes the influence of a bulky fluorophore on probe distribution; allows for temporal control of labeling. tandfonline.comRequires the design and synthesis of both the probe and the reporter; reaction kinetics can be a factor.
Subcellular Fractionation Cells are lysed and separated into different organelle fractions by centrifugation. The amount of probe in each fraction is quantified. nih.govProvides quantitative data on the distribution of the probe among different organelles. nih.govCan be prone to artifacts from redistribution of the probe during the fractionation process. nih.gov

Broader Research Context, Challenges, and Future Directions

Current Challenges in the Stereoselective Synthesis of Complex Polycyclic Amine Scaffolds

The synthesis of complex, three-dimensional molecular architectures remains a significant hurdle in organic chemistry. whiterose.ac.uk Polycyclic amine scaffolds, which form the core of many natural products and drugs, present unique challenges related to stereocontrol. nih.gov Achieving high stereoselectivity in the synthesis of these molecules is demanding due to the need to control multiple chiral centers. Traditional synthetic methods often struggle with regio- and stereoselectivity, leading to inefficient, multi-step processes. acs.org The development of methods that can deliver sp³-rich, complex scaffolds in a predictable and controlled manner is crucial for expanding the accessible chemical space for drug discovery. whiterose.ac.ukresearchgate.net A major challenge lies in creating unified synthetic approaches that can generate diverse bridged and fused ring systems from simple starting materials. whiterose.ac.uk

ChallengeDescriptionKey References
StereocontrolDifficulty in controlling the 3D arrangement of atoms at multiple chiral centers within the polycyclic framework. acs.orgrsc.org
Scaffold DiversityLimited number of robust methods to generate a wide variety of complex, sp³-rich polycyclic amine scaffolds. whiterose.ac.ukresearchgate.net whiterose.ac.ukresearchgate.net
Step EconomyTraditional syntheses often require numerous steps, leading to low overall yields and significant waste. nih.govacs.org nih.govacs.org
RegioselectivityControlling the specific position of bond formation during cyclization and functionalization reactions. acs.org

Opportunities for Novel Methodologies in Heterocyclic Chemistry

The challenges in synthesizing complex heterocycles have spurred the development of innovative synthetic methods. rsc.org These new approaches aim to provide rapid and efficient access to a wide array of functionalized heterocyclic compounds, which are critical for medicinal chemistry. rsc.org Modern strategies focus on improving chemical efficiency, atom economy, and structural diversity. researchgate.net

Key areas of innovation include:

Catalysis: The use of small organic molecules (organocatalysis) and transition metals in catalytic reactions provides powerful tools for producing heterocyclic compounds with high efficiency. researchgate.net

Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, offering high atom economy and structural diversity. rsc.orgresearchgate.net

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes and accessing novel chemical space. whiterose.ac.ukrsc.org

Photoredox Chemistry: This approach uses light to drive chemical reactions, enabling unique transformations under mild conditions. rsc.org

Biocatalysis: Employing enzymes, such as transaminases, offers a highly stereoselective and sustainable route to chiral amines and heterocycles like pyrrolidines and piperidines. acs.org

These methodologies are transforming the synthesis of heterocyclic compounds, enabling the creation of complex molecules that were previously difficult to access. rsc.orgfigshare.com

Potential for 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine as a Synthetic Building Block

The compound this compound incorporates both piperidine (B6355638) and pyrrolidine (B122466) rings, which are privileged structures in medicinal chemistry. researchgate.netacs.org These saturated heterocycles are core components of numerous alkaloids and pharmaceutical drugs. researchgate.netnih.gov The presence of these two distinct amine scaffolds linked by an ethyl chain makes this compound a versatile synthetic building block.

Its potential applications in synthesis stem from several key features:

Structural Diversity: It can serve as a starting point for creating more complex polycyclic systems by forming additional rings through reactions involving the nitrogen atoms or the carbon backbone. rsc.org

Functionalization: The secondary amine in the pyrrolidine ring and the tertiary amine in the piperidine ring offer distinct sites for chemical modification, allowing for the introduction of various functional groups.

Scaffold for Drug Discovery: The linked piperidine-pyrrolidine motif can be used to explore new chemical space in the search for compounds with specific biological activities. mdpi.com Molecules containing these rings have shown a wide range of pharmacological effects. researchgate.net

The development of new reactive precursor polymers and other multifunctional materials often relies on such well-defined building blocks to create complex architectures with specific properties. klinger-lab.de

Directions for Future Academic Research on Linked Piperidine-Pyrrolidine Systems

Future research on linked piperidine-pyrrolidine systems will likely focus on overcoming existing synthetic limitations and expanding their application through advanced chemical and computational techniques.

The structure of this compound contains at least two stereocenters (at the 2-position of the pyrrolidine ring and the 4-position of the piperidine ring), meaning multiple stereoisomers can exist. The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. nih.gov

Future research should focus on:

Diastereoselective Synthesis: Developing synthetic routes that can selectively produce each possible stereoisomer in high purity. This could involve using chiral catalysts, chiral pool starting materials like L-proline, or biocatalytic methods. acs.orgnih.gov

Stereochemical Assignment: Unambiguously determining the absolute and relative configuration of the synthesized isomers.

Biological Evaluation: Investigating how the different stereoisomers interact with biological targets to guide future drug design. The stereochemistry can be critical for the therapeutic properties of a compound. nih.gov

There is a continuous need for more environmentally friendly and cost-effective methods for synthesizing heterocyclic compounds. acs.org Current methods for constructing piperidine and pyrrolidine rings can require expensive metal catalysts or harsh reaction conditions. mdpi.comresearchgate.net

Future efforts should target:

One-Pot Reactions: Designing tandem or cascade reactions that integrate multiple synthetic steps into a single operation, improving efficiency and reducing waste. nih.govmdpi.comresearchgate.net

Flow Chemistry: Utilizing microreactors for continuous synthesis can offer better control over reaction conditions, improve safety, and allow for easier scale-up compared to traditional batch processes. beilstein-journals.org

Green Chemistry: Employing milder reagents, reducing the use of toxic solvents, and designing reactions with higher atom economy to minimize environmental impact. beilstein-journals.org Recent advances include electroreductive cyclization and methods that avoid heavy metal catalysts. mdpi.combeilstein-journals.org

Modern Synthetic Approaches for Piperidine-Pyrrolidine Systems
MethodologyDescriptionAdvantagesKey References
One-Pot Tandem ReactionsCombines amide activation, reduction, and intramolecular nucleophilic substitution in a single pot.Mild conditions, no metal catalysts, good yields. mdpi.comresearchgate.net
Biocatalytic TransaminationUses transaminase enzymes to stereoselectively synthesize chiral pyrrolidines and piperidines from ω-chloroketones.High enantiomeric excess, sustainable, accesses both enantiomers. acs.org
Electrochemical Flow SynthesisElectroreductive cyclization of imines with dihaloalkanes in a flow microreactor.Efficient, green (no toxic reagents), scalable. beilstein-journals.orgresearchgate.net

Computational chemistry is becoming an indispensable tool for designing and understanding complex chemical systems. By combining computational modeling with machine learning, researchers can accelerate the discovery and development of new synthetic methods and molecules. acs.org

Key applications in this area include:

Predicting Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, predict the feasibility of a reaction, and understand the origins of regio- and stereoselectivity. nih.govresearchgate.net This allows chemists to design more effective syntheses before running experiments.

High-Throughput Virtual Screening: Machine learning models can be trained on large datasets of chemical reactions to rapidly predict the outcomes for new substrates and catalysts, accelerating the optimization process. acs.org

Designing Novel Scaffolds: Computational tools can help design new heterocyclic scaffolds with desired electronic and steric properties, guiding synthetic efforts toward molecules with high potential for specific applications. nih.govmit.edu This predictive capability is crucial for navigating the vastness of chemical space to find useful compounds. rsc.org

Conclusion and Research Outlook

Summary of Key Research Findings and Methodological Advancements

Research into heterocyclic compounds, particularly those containing piperidine (B6355638) and pyrrolidine (B122466) rings, has led to significant advancements in synthetic methodologies and a deeper understanding of their chemical properties. While specific research focusing exclusively on 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine is not extensively documented in publicly available literature, the key findings and methodological advancements for its constituent heterocyclic systems provide a strong foundation for understanding its potential characteristics and research context.

The synthesis of piperidine and pyrrolidine derivatives has evolved considerably, moving from classical methods to more efficient and sustainable approaches. nih.govresearchgate.net Traditional methods for constructing these rings often involve multi-step processes that may require harsh reaction conditions and the use of hazardous reagents. nih.gov More recent advancements have focused on developing catalytic systems and novel reaction pathways to improve yield, selectivity, and environmental compatibility.

One of the notable methodological advancements is the use of electroreductive cyclization, which allows for the synthesis of piperidine and pyrrolidine derivatives from readily available starting materials in a single step. nih.govresearchgate.net This method has been successfully implemented in flow microreactors, offering better efficiency and scalability compared to conventional batch reactions. nih.govresearchgate.net Other modern synthetic strategies include intramolecular hydroamination, ring-closing metathesis, and various cycloaddition reactions. researchgate.net These techniques provide powerful tools for accessing structurally diverse and complex heterocyclic molecules.

For instance, the development of stereoselective synthesis methods is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.com The synthesis of enantiopure 2-substituted piperidines and pyrrolidines has been a significant focus, with various catalytic and non-catalytic methods being developed to achieve high levels of stereocontrol. researchgate.netmdpi.com

The following table summarizes some of the key methodological advancements in the synthesis of piperidine and pyrrolidine derivatives, which would be applicable to the synthesis of this compound.

Methodological Advancement Description Potential Advantages Illustrative Starting Materials
Electroreductive Cyclization Electrochemical reduction of imines with dihaloalkanes to form cyclic amines. nih.govresearchgate.netSingle-step synthesis, avoids toxic reagents, suitable for flow chemistry. nih.govresearchgate.netImines, Dihaloalkanes
Ring-Closing Metathesis Catalytic reaction to form cyclic alkenes from dienes, followed by reduction. researchgate.netHigh functional group tolerance, good for constructing various ring sizes.Diene-containing amines
Intramolecular Hydroamination Addition of an N-H bond across a C-C multiple bond within the same molecule. researchgate.netAtom-economical, can be catalyzed by various metals.Aminoalkenes, Aminoalkynes
[3+2] Cycloaddition A concerted reaction to form a five-membered ring from a three-atom and a two-atom component. researchgate.netHigh stereoselectivity, efficient for constructing pyrrolidine rings.Azomethine ylides, Alkenes

Perspectives on the Significance of this compound in the Field of Heterocyclic Organic Chemistry

The significance of this compound in heterocyclic organic chemistry stems from the prevalence of its constituent piperidine and pyrrolidine rings in a vast array of biologically active molecules, including pharmaceuticals and natural products. nih.govnih.gov These saturated nitrogen heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity.

The piperidine moiety is a structural component in numerous drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines. wikipedia.orgijnrd.org Similarly, the pyrrolidine ring is a core structure in many natural alkaloids and synthetic drugs with anticancer, antiviral, and antidiabetic properties. mdpi.com The combination of these two heterocyclic systems in a single molecule, such as this compound, creates a novel chemical entity with the potential for unique pharmacological properties.

The structural features of this compound, including the presence of two basic nitrogen atoms and a chiral center at the 2-position of the pyrrolidine ring, offer multiple points for chemical modification and interaction with biological macromolecules. The methyl group on the piperidine ring can also influence the molecule's lipophilicity and binding interactions.

The study of such hybrid molecules contributes to a deeper understanding of structure-activity relationships (SAR) and can guide the design of new therapeutic agents with improved efficacy and safety profiles. The synthetic challenges associated with constructing such molecules also drive the development of new and innovative synthetic methodologies in heterocyclic chemistry.

Unanswered Questions and Future Research Trajectories for Related Chemical Entities

While the field of heterocyclic chemistry has made significant strides, there remain many unanswered questions and exciting avenues for future research, particularly concerning molecules like this compound.

One of the primary unanswered questions revolves around the specific biological targets and pharmacological profile of this compound. Future research should focus on its synthesis and subsequent biological evaluation to determine its potential therapeutic applications. This would involve screening the compound against a wide range of receptors, enzymes, and other biological targets.

Another key area for future investigation is the development of highly efficient and stereoselective synthetic routes to access not only this compound but also a library of its analogues. This would enable a systematic exploration of the structure-activity relationship and the optimization of its biological activity. For example, varying the substitution pattern on both the piperidine and pyrrolidine rings could lead to the discovery of compounds with enhanced potency or selectivity.

Future research should also explore the conformational properties of this compound and how they influence its biological activity. The flexibility of the ethyl linker and the conformational preferences of the two heterocyclic rings will play a crucial role in how the molecule interacts with its biological targets.

The following table outlines potential future research trajectories for chemical entities related to this compound.

Research Trajectory Key Objectives Potential Impact
Biological Screening and Pharmacological Profiling To identify the biological targets and therapeutic potential of this compound and its analogues.Discovery of new lead compounds for drug development.
Development of Novel Synthetic Methodologies To devise efficient, scalable, and stereoselective synthetic routes to access a diverse library of related compounds.Advancement of synthetic organic chemistry and facilitation of SAR studies.
Structure-Activity Relationship (SAR) Studies To systematically modify the structure of the lead compound and evaluate the impact on its biological activity.Optimization of potency, selectivity, and pharmacokinetic properties.
Conformational Analysis and Molecular Modeling To understand the three-dimensional structure of the molecule and its interactions with biological targets.Rational design of more effective and targeted therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1-[2-(pyrrolidin-2-yl)ethyl]piperidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination steps. For example, piperidine derivatives are often synthesized using N-alkylation with bromoethylpyrrolidine under basic conditions (e.g., Cs₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended to achieve >95% purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl groups (δ ~1.2 ppm) and pyrrolidine/piperidine protons (δ ~2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of pyrrolidine moiety).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (7:3) and analyze space group symmetry .

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (EN166 standard).
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
  • Spill Management : Neutralize with 5% acetic acid, adsorb with vermiculite, and dispose as hazardous waste (UN3286) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine-piperidine hybrid influence its pharmacological activity?

  • Methodological Answer : Computational docking (AutoDock Vina) and MD simulations (AMBER) reveal that the pyrrolidine ring enhances binding to CNS targets (e.g., σ receptors) via hydrophobic interactions, while the piperidine nitrogen facilitates hydrogen bonding. Compare with analogs lacking the pyrrolidine group to validate structure-activity relationships (SAR) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and ensure consistent intermediates.
  • Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ICP-MS for residual metals (e.g., Pd < 10 ppm) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Assay Standardization : Use reference standards (e.g., NIST-certified compounds) to calibrate enzymatic assays (e.g., CYP450 inhibition).
  • Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies across studies, prioritizing data from assays with pIC₅₀ > 6.0 and Hill slopes ~1 .

Q. What computational tools predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME for bioavailability predictions (e.g., LogP ~2.5, TPSA ~35 Ų) and GLORYx for phase I metabolism (major sites: piperidine N-oxidation, pyrrolidine hydroxylation).
  • Experimental Validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification .

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Reactant of Route 1
Reactant of Route 1
4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.